molecular formula C11H14N2O2 B11076162 1-(3-Hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(3-Hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11076162
M. Wt: 206.24 g/mol
InChI Key: TZKABXGARWOHSE-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxypropylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(3-Hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic acid: Shares the hydroxypropyl group but differs in the rest of the structure.

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the hydroxypropyl group.

    1,3-Propanediol: Similar in having a hydroxypropyl group but differs in the pyridine ring structure.

Uniqueness

1-(3-Hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(3-hydroxypropyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2O2/c1-8-6-9(2)13(4-3-5-14)11(15)10(8)7-12/h6,14H,3-5H2,1-2H3

InChI Key

TZKABXGARWOHSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCCO)C#N)C

Origin of Product

United States

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